

Spectroscopic Analysis of 4-(Dodecyloxy)benzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 4-(Dodecyloxy)benzoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **4-(Dodecyloxy)benzoic acid**, a molecule of interest in various fields including liquid crystal research and drug development. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in further research.

Spectroscopic Data Summary

The empirical formula for **4-(Dodecyloxy)benzoic acid** is $C_{19}H_{30}O_3$, with a molecular weight of approximately 306.44 g/mol. [1][2] The spectroscopic data presented below has been compiled from various spectral databases and scientific literature to provide a comprehensive reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The 1H and ^{13}C NMR data for **4-(Dodecyloxy)benzoic acid** are summarized below.

1H NMR (Proton NMR) Data

The 1H NMR spectrum of **4-(Dodecyloxy)benzoic acid** exhibits characteristic signals for the aromatic protons, the protons of the dodecyloxy chain, and the acidic proton of the carboxylic acid group.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~11.5 - 12.5	Singlet (broad)	1H	-COOH
~8.0	Doublet	2H	Aromatic (ortho to -COOH)
~6.9	Doublet	2H	Aromatic (ortho to -O(CH ₂) ₁₁)
~4.0	Triplet	2H	-OCH ₂ -
~1.8	Multiplet	2H	-OCH ₂ CH ₂ -
~1.2 - 1.5	Multiplet	18H	-(CH ₂) ₉ -
~0.9	Triplet	3H	-CH ₃

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides detailed information about the carbon skeleton of the molecule.[\[3\]](#)[\[4\]](#)

Chemical Shift (ppm)	Assignment
~172	C=O (Carboxylic Acid)
~164	Aromatic C-O
~132	Aromatic C-H (ortho to -COOH)
~122	Aromatic C-COOH
~114	Aromatic C-H (ortho to -O(CH ₂) ₁₁)
~68	-OCH ₂ -
~32	-CH ₂ - (Alkyl Chain)
~29	-CH ₂ - (Alkyl Chain)
~26	-CH ₂ - (Alkyl Chain)
~23	-CH ₂ - (Alkyl Chain)
~14	-CH ₃

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **4-(Dodecyloxy)benzoic acid** shows characteristic absorption bands for the carboxylic acid and the dodecyloxy group.^[5]

Wavenumber (cm ⁻¹)	Vibrational Mode
~2500-3300 (broad)	O-H stretch (Carboxylic Acid)
~2920, 2850	C-H stretch (Alkyl)
~1680	C=O stretch (Carboxylic Acid)[5]
~1605, 1580	C=C stretch (Aromatic)
~1430	O-H bend (Carboxylic Acid)
~1250	C-O stretch (Aryl Ether)
~1170	C-O stretch (Carboxylic Acid)
~920 (broad)	O-H bend (out-of-plane, Carboxylic Acid dimer)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **4-(Dodecyloxy)benzoic acid**, electron ionization (EI) is a common method. [1]

m/z	Interpretation
306	Molecular Ion [M] ⁺
139	[HOOC-C ₆ H ₄ -O] ⁺ fragment
138	[O=C-C ₆ H ₄ =O] ⁺ fragment
121	[HOOC-C ₆ H ₄] ⁺ fragment

Experimental Protocols

The following sections outline the general procedures for obtaining the spectroscopic data presented above.

NMR Spectroscopy Protocol

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended.

Sample Preparation:

- Weigh approximately 5-10 mg of **4-(Dodecyloxy)benzoic acid**.
- Dissolve the sample in a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean, dry vial.
- Transfer the solution to an NMR tube to a depth of approximately 4-5 cm.

Data Acquisition:

- Insert the NMR tube into the spectrometer.
- Tune and shim the spectrometer to optimize the magnetic field homogeneity.
- Acquire the ^1H NMR spectrum using a standard pulse sequence.
- Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence.
- Process the acquired data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

FT-IR Spectroscopy Protocol

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with either a transmission or an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of **4-(Dodecyloxy)benzoic acid** with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

Sample Preparation (ATR Method):

- Place a small amount of the solid **4-(Dodecyloxy)benzoic acid** sample directly onto the ATR crystal.
- Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

- Record a background spectrum of the empty sample compartment (transmission) or the clean ATR crystal.
- Place the prepared sample (KBr pellet or on the ATR crystal) in the spectrometer's sample holder.
- Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm^{-1}).
- The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry Protocol

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS).

Sample Preparation:

- Dissolve a small amount of **4-(Dodecyloxy)benzoic acid** in a volatile organic solvent (e.g., methanol or dichloromethane).
- For GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated from any impurities.

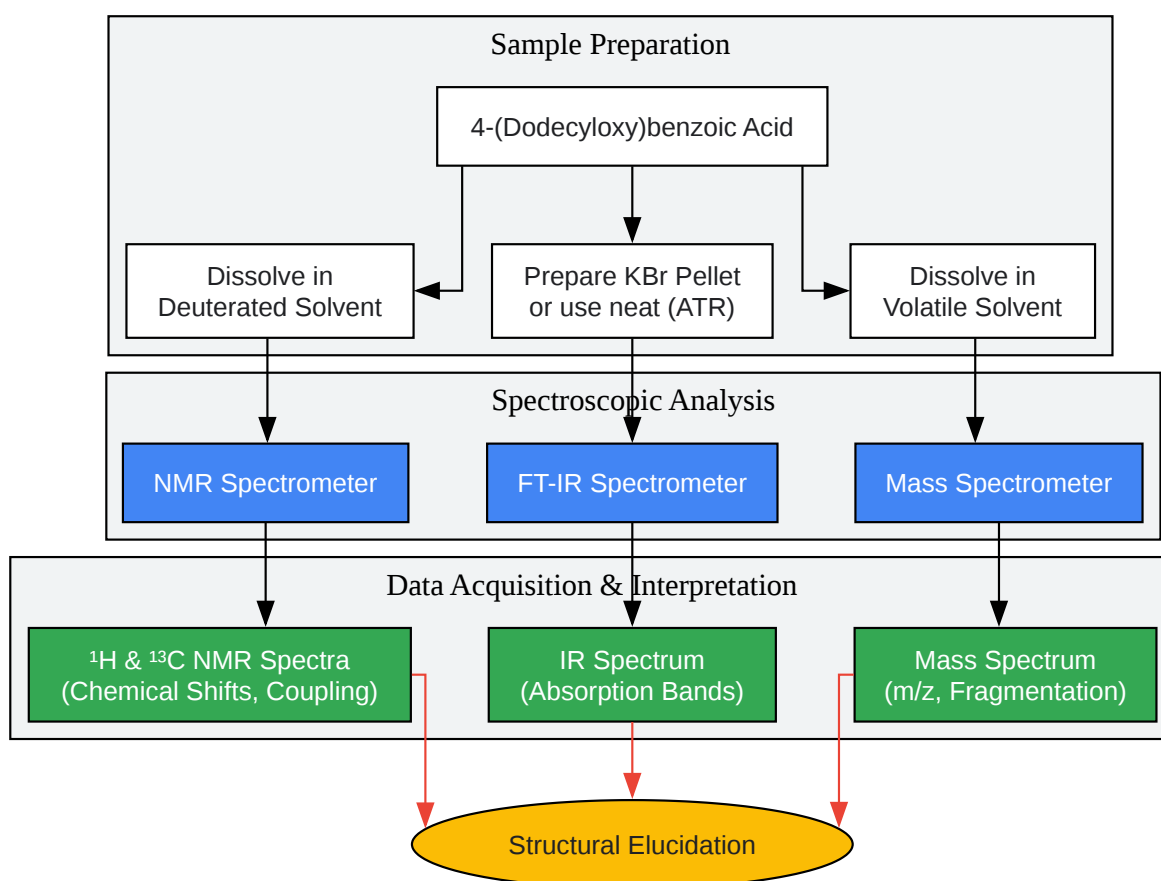
Data Acquisition:

- The vaporized sample enters the ion source of the mass spectrometer.
- The molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

- The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
- A detector records the abundance of each ion, generating a mass spectrum.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-(Dodecyloxy)benzoic acid**.



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A general workflow for the spectroscopic analysis of a chemical compound.

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